(R)-(4-(1-Aminoethyl)phenyl)boronic acid
Description
(R)-(4-(1-Aminoethyl)phenyl)boronic acid is a chiral boronic acid derivative featuring a phenyl ring substituted with an R-configured 1-aminoethyl group and a boronic acid moiety. This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its enantiomeric purity ensures stereochemical fidelity in the formation of carbon-carbon bonds . Its boronic acid group enables reversible esterification with diols, making it relevant in saccharide sensing and enzyme inhibition studies . The aminoethyl side chain enhances solubility in polar solvents and provides a handle for further functionalization, such as amide bond formation or coordination to metal catalysts .
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |
InChI Key |
UIXPMHMTFHKXEY-ZCFIWIBFSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H](C)N)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-1-phenylethanol.
Bromination: The hydroxyl group of ®-1-phenylethanol is converted to a bromide using phosphorus tribromide (PBr3) under anhydrous conditions.
Amination: The resulting ®-1-bromo-1-phenylethane is then subjected to nucleophilic substitution with ammonia (NH3) to introduce the amino group.
Boronic Acid Formation: Finally, the phenyl ring is functionalized with a boronic acid group using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-(4-(1-Aminoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), alkyl halides
Major Products
Oxidation: Phenol derivatives
Reduction: Alkylated phenylboronic acids
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
®-(4-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of ®-(4-(1-Aminoethyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminoethyl group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Amidio-2-Triazolylethaneboronic Acid (MB076)
- Structure : Replaces the phenyl ring in traditional boronic acids with a triazole ring.
- Activity : Exhibits comparable β-lactamase inhibition (Ki values) to phenyl-containing analogs but shows superior in vitro activity (lower MICs against β-lactamase-producing pathogens) due to enhanced solubility and reduced steric hindrance .
- Applications : Optimized for antibiotic adjuvants targeting drug-resistant bacteria.
4-Chlorophenylboronic Acid
- Structure : Phenyl ring substituted with an electron-withdrawing chlorine atom.
- Reactivity : Demonstrates reduced efficiency in Suzuki couplings (75% conversion vs. 98% for phenylboronic acid) due to slower transmetallation kinetics .
- Applications: Limited in cross-coupling reactions but useful in studying electronic effects on catalytic cycles.
Boronic Acid-Containing cis-Stilbenes (e.g., Compounds 13c/d)
- Structure : Combretastatin A-4 analogs with boronic acid replacing hydroxyl groups.
- Activity : Potent antiproliferative agents (IC₅₀ = 0.48–2.1 µM against cancer cells) and tubulin polymerization inhibitors (IC₅₀ = 21–22 µM). Carboxylic acid analogs (e.g., compound 17) show negligible activity, highlighting the necessity of the boronic acid moiety .
- Applications : Explored as apoptosis-inducing chemotherapeutic agents.
Key Findings:
- Solubility Issues : Compounds like pyren-1-yl boronic acid precipitate in culture media, limiting in vitro reliability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CHO) reduce catalytic efficiency in cross-couplings .
- Chirality: The R-configuration in (R)-(4-(1-Aminoethyl)phenyl)boronic acid may improve target specificity in enzyme inhibition compared to racemic mixtures .
Chemical Property Analysis
Steric and Electronic Effects
- Boronate ester stability is highly sensitive to steric bulk and electrostatic interactions. For example, adjacent anionic groups destabilize complexes, while angle strain in cyclic esters reduces binding affinity .
- (R)-(4-(1-Aminoethyl)phenyl)boronic acid’s aminoethyl group may mitigate steric hindrance, enhancing diol binding in aqueous media compared to bulkier analogs .
Water/Lipid Solubility
- Phenanthren-9-yl boronic acid exhibits high lipid solubility but poor aqueous stability, whereas (R)-(4-(1-Aminoethyl)phenyl)boronic acid’s polar amino group improves water compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
